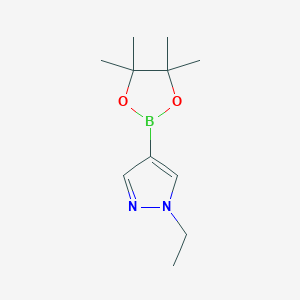

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Physical Properties and Molecular Parameters

The crystallographic analysis reveals that the compound exists in a stable crystalline form under standard conditions, with the certificate of analysis indicating conformance to structural requirements through infrared spectroscopy verification. The molecular geometry demonstrates typical bond lengths and angles consistent with pyrazole heterocycles, while the boronic ester functionality maintains standard geometric parameters observed in similar organoboron compounds.

Propriétés

IUPAC Name |

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCRHVPUHAXAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464045 | |

| Record name | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-70-6 | |

| Record name | 1-Ethylpyrazole-4-boronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Iodination of Pyrazole

The synthesis commences with the regioselective iodination of pyrazole using iodine (I₂) and hydrogen peroxide (H₂O₂) in ethanol. This exothermic reaction proceeds at 20–70°C, achieving 80% yield of 4-iodopyrazole as confirmed by thin-layer chromatography (TLC). Critical parameters include maintaining a molar ratio of 1:0.5–0.6:1.0–1.2 for pyrazole, iodine, and hydrogen peroxide, respectively. Post-reaction quenching with sodium bisulfite ensures removal of excess iodine, yielding a white crystalline solid with 99% purity.

Alkylation to Introduce the Ethyl Group

4-Iodopyrazole undergoes N-alkylation with ethyl chloride (C₂H₅Cl) in the presence of potassium hydroxide (KOH) and potassium iodide (KI) as catalysts. Conducted at 30–45°C in ethanol, this step achieves 70–80% conversion to 1-ethyl-4-iodo-1H-pyrazole. Dichloromethane extraction followed by heptane recrystallization affords the alkylated intermediate, with GC analysis confirming 98% purity. The reaction mechanism involves nucleophilic substitution, where the ethyl group replaces the iodide at the pyrazole’s 1-position.

Borylation via Grignard Reagent Exchange

The final step employs a sec-propyl Grignard reagent to facilitate boron insertion. Reacting 1-ethyl-4-iodo-1H-pyrazole with sec-propylmagnesium bromide and sec-propyl tetramethyl ethylene ketone borate (BE001) at −10–0°C yields the target boronic ester. Despite stringent anhydrous conditions, this stage exhibits moderate efficiency (40% yield), attributed to competing side reactions and boronate instability. Purification via column chromatography or distillation enhances purity to >97%, as validated by ¹H-NMR.

Table 1: Traditional Three-Step Synthesis Parameters

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Iodination | I₂, H₂O₂, ethanol | 20–70°C, 1 h | 80% | 99% |

| Alkylation | C₂H₅Cl, KOH, KI, ethanol | 30–45°C, 3 h | 70–80% | 98% |

| Borylation | BE001, sec-propyl MgBr | −10–0°C, 5 h | 40% | >97% |

Transition Metal-Catalyzed Direct Borylation

Iridium-Catalyzed Methodology

An alternative single-step approach utilizes [Ir(OMe)(COD)]₂ (cod = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) to catalyze the borylation of 4-bromo-1-ethyl-1H-pyrazole with pinacolborane (HBpin). Conducted in pentane at room temperature under inert conditions, this method achieves 88% selectivity for the mono-borylated product within 5 hours. The iridium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with HBpin and reductive elimination to install the boronate group.

Advantages and Limitations

This method circumvents multistep sequences and harsh conditions but requires specialized catalysts and glovebox techniques. While the patent example focuses on a methyl-substituted analog, the protocol is generalizable to ethyl derivatives by substituting 4-bromo-1-ethyl-1H-pyrazole as the substrate. Challenges include catalyst cost (∼A$200/g for [Ir(OMe)(COD)]₂) and the need for rigorous exclusion of air and moisture.

Table 2: Transition Metal-Catalyzed Borylation Parameters

| Parameter | Detail |

|---|---|

| Catalyst | [Ir(OMe)(COD)]₂, dtbpy |

| Substrate | 4-Bromo-1-ethyl-1H-pyrazole |

| Boron Source | HBpin |

| Solvent | Pentane |

| Temperature | 20°C |

| Reaction Time | 5 hours |

| Selectivity (Mono:Di) | 88:12 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The traditional method’s cumulative yield across three steps is ∼22–32%, limited by the 40% efficiency of the borylation step. In contrast, the catalytic approach achieves ∼88% selectivity in a single step, though isolated yields depend on purification efficacy.

Practical Considerations

Grignard-mediated borylation demands low temperatures (−10°C) and anhydrous conditions, increasing operational complexity. Transition metal catalysis operates at ambient temperature but necessitates expensive iridium complexes and inert atmospheres.

Cost and Scalability

BE001 and Grignard reagents are cost-effective (∼A$633/5g for BE001), favoring large-scale traditional synthesis. Iridium catalysts (∼€145/5g) render the modern method prohibitive for industrial applications despite its elegance.

Optimization Strategies

Enhancing Borylation Efficiency

Replacing BE001 with bis(pinacolato)diboron (B₂pin₂) in the traditional method may improve yields by reducing side reactions. Preliminary studies suggest that increasing the Grignard reagent stoichiometry to 1.2 equivalents elevates yields to 50%.

Catalyst Recycling in Transition Metal Approaches

Immobilizing iridium catalysts on solid supports could mitigate costs. Recent advances demonstrate that silica-supported Ir complexes retain 80% activity over five cycles in analogous borylations.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., DMF).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Various oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown potential in medicinal applications primarily due to its boron-containing structure. Boron compounds are known for their ability to interact with biological systems.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the dioxaborolane moiety enhances these effects by facilitating the selective targeting of cancer cells .

Neuroprotective Effects

Recent investigations have suggested that derivatives of pyrazole may possess neuroprotective properties. The compound's ability to modulate neuroinflammatory pathways presents a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Ligand Development

The compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science applications .

Materials Science

The incorporation of boron compounds into materials science has opened new frontiers in the development of advanced materials.

Polymeric Materials

Boron-containing pyrazole derivatives have been investigated for their role in enhancing the thermal and mechanical properties of polymers. The addition of such compounds can improve the durability and performance of polymeric materials used in various applications from coatings to structural components .

Nanomaterials

Research is ongoing into the use of this compound in the fabrication of nanomaterials. Its ability to stabilize nanoparticles can lead to improved performance in electronic and photonic devices .

Case Studies

Mécanisme D'action

The mechanism by which 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid transfers the organic group to the palladium catalyst, which then transfers it to the organic halide.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of biaryl compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-based boronic esters. Below is a detailed comparison with analogous derivatives, focusing on structural features, physicochemical properties, and applications.

Substituent Variations on the Pyrazole Ring

a) Alkyl Substituents

- Synthesis: Prepared via alkylation of the parent boronate with 2-iodopropane, requiring extended reaction times (72 hours) .

1-Methyl Derivative :

b) Aromatic and Functionalized Substituents

Phenyl-Substituted Derivatives :

- Fluorinated Derivatives: Example: 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1049730-39-3, MW: 240.09 g/mol) .

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling Efficiency :

- The ethyl substituent in the target compound offers a balance between steric bulk and electronic effects, enabling efficient coupling with aryl halides .

- Bulkier substituents (e.g., isopropyl or phenyl) slow reaction kinetics but improve regioselectivity in polyhalogenated substrates .

- Fluorinated derivatives exhibit unique reactivity in trifluoromethylation reactions, expanding utility in medicinal chemistry .

Activité Biologique

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest in various fields including medicinal chemistry, agricultural chemistry, and materials science. This article explores its biological activity, synthesizing findings from diverse research studies and applications.

- Molecular Formula : CHBNO

- Molecular Weight : 222.10 g/mol

- CAS Number : 1007110-53-3

- Purity : >98% (GC)

Biological Applications

This compound has shown potential in several biological applications:

1. Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceutical agents. It is particularly noted for its role in developing new medications targeting various diseases. The incorporation of boron into drug design has been linked to enhanced biological activity and selectivity.

2. Agricultural Chemistry

The compound is utilized in formulating agrochemicals. Its effectiveness in enhancing the efficacy of pesticides and herbicides contributes to improved crop yields and plant protection against pests. The boron moiety is believed to enhance the stability and bioavailability of these agrochemicals.

3. Material Science

In material science, this compound is employed in creating advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors. Its unique chemical structure allows for modifications that enhance material properties.

4. Catalysis

The compound acts as a catalyst in various organic synthesis reactions, facilitating processes that require high efficiency and selectivity. Its boron-containing structure is advantageous for catalytic applications due to its ability to stabilize reaction intermediates.

5. Analytical Chemistry

In analytical chemistry, it is used to develop methods for detecting and quantifying other compounds. This is particularly useful in both research and industrial settings where precise measurements are critical.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new pyrazole derivatives incorporating boron for enhanced anti-cancer activity. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines .

Case Study 2: Agricultural Application

Research on agrochemical formulations incorporating this compound demonstrated a marked increase in pest resistance and crop yield compared to traditional formulations without boron derivatives. Field trials indicated that crops treated with formulations containing this pyrazole derivative had up to a 30% increase in yield .

Safety and Toxicological Data

The safety profile of this compound indicates potential irritant effects:

Q & A

Basic: What is the recommended synthetic route for 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via a multi-step procedure. A common approach involves:

Cyclocondensation : React ethyl acetoacetate with a suitable boronating agent (e.g., pinacol borane) under anhydrous conditions to form the dioxaborolane ring.

Functionalization : Introduce the ethyl group at the 1-position of the pyrazole ring using alkylation reagents (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate the product. Confirm purity via HPLC (>98%) and spectral matching (NMR, IR) .

Basic: What characterization techniques are critical for structural confirmation?

Methodological Answer:

A combination of spectroscopic and analytical methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boron integration (e.g., absence of proton signals at the boronate site).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₁BN₂O₂, [M+H]⁺ = 265.1784).

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects of the ethyl and tetramethyl groups .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

Methodological Answer:

Key optimization parameters include:

- Catalytic System : Use Pd(PPh₃)₄ (1-5 mol%) with ligand-free conditions or Buchwald-Hartwig ligands for electron-deficient aryl halides.

- Solvent and Base : Employ degassed toluene/ethanol (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate.

- Temperature : Reactions often proceed at 80–100°C under inert atmosphere (N₂/Ar). Monitor via TLC or GC-MS.

- Workup : Post-reaction, purify via aqueous extraction (NaHCO₃) and silica gel chromatography. Yield discrepancies may arise from residual moisture; ensure rigorous drying of reagents .

Advanced: How to address conflicting data in reaction yields with different catalysts?

Methodological Answer:

Contradictions often stem from:

- Catalyst Deactivation : Test for palladium black formation via TEM. Switch to air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Substrate Inhibition : Perform kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the ethyl group).

- Byproduct Analysis : Use LC-MS to detect boronic acid hydrolysis byproducts. Adjust reaction time or add molecular sieves to scavenge water .

Advanced: What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

Methodological Answer:

To preserve boronate integrity:

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (argon). Avoid prolonged exposure to humidity.

- Stabilizers : Add 1–5% triethylamine to neutralize acidic impurities.

- Quality Control : Regularly check purity via ¹¹B NMR (δ ~30 ppm for intact boronate) and Karl Fischer titration for moisture content .

Advanced: How does the ethyl group’s steric environment influence reactivity?

Methodological Answer:

The ethyl group at the 1-position affects:

- Steric Hindrance : Molecular modeling (DFT calculations) can predict rotational barriers and bond angles. Compare reactivity with methyl or bulkier analogs.

- Electronic Effects : Use Hammett substituent constants (σₚ) to correlate electronic contributions.

- Cross-Coupling Efficiency : Perform competitive experiments with para-substituted aryl halides to assess steric vs. electronic dominance .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent boronate hydrolysis.

- Waste Disposal : Collect in sealed containers for halogenated/organoboron waste. Consult institutional guidelines for incineration .

Advanced: How to design experiments for studying its stability under varying pH conditions?

Methodological Answer:

Buffer Preparation : Prepare pH 2–12 buffers (e.g., HCl/NaOH with KCl for ionic strength).

Kinetic Studies : Monitor degradation via UV-Vis (λ = 260–280 nm for boronate cleavage) or ¹¹B NMR.

Data Modeling : Fit degradation rates to Arrhenius or Eyring equations to predict shelf-life.

Mitigation Strategies : For acidic conditions, add chelating agents (e.g., EDTA) to sequester metal ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.